molecular formula C15H10F6N4 B3002346 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline CAS No. 298217-96-6

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline

Cat. No.: B3002346
CAS No.: 298217-96-6
M. Wt: 360.263
InChI Key: YJQBRYWWHNVNTJ-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline is a fluorinated aromatic compound featuring a benzotriazole moiety linked via a methylene group to a 3,5-bis(trifluoromethyl)aniline backbone.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6N4/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-8-25-13-4-2-1-3-12(13)23-24-25/h1-7,22H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQBRYWWHNVNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C₁₅H₁₀F₆N₄
  • CAS Number : 298217-96-6
  • Molecular Structure : The compound features a benzotriazole moiety linked to a trifluoromethyl-substituted aniline, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with benzotriazole derivatives. This process can be optimized through various alkylation methods to enhance yield and purity.

Antiviral Activity

Research indicates that benzotriazole derivatives exhibit significant antiviral properties. A study focused on the anti-helicase activity against Flaviviridae viruses (such as HCV and DENV) found that certain benzotriazole derivatives demonstrate effective inhibition of helicase enzymes, which are crucial for viral replication. The most potent derivatives showed IC50 values around 6.5 µM when tested with DNA substrates .

Antimicrobial Properties

Benzotriazoles have been reported to possess antimicrobial activities. For instance, compounds linked to benzotriazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and fungi like Candida albicans. The introduction of electron-withdrawing groups on the benzotriazole ring enhances these antimicrobial properties .

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzotriazole derivatives. Specific compounds have demonstrated significant inhibitory effects on Trypanosoma cruzi, the causative agent of Chagas disease. These studies suggest that modifications to the benzotriazole structure can lead to improved efficacy against protozoan parasites .

Case Studies

StudyFindingsCompounds Tested
Synthesis and Biological Activity of Benzotriazole DerivativesIdentified potent helicase inhibitors with low cytotoxicity in Vero cellsVarious N-alkylated benzotriazoles
Antimicrobial Properties of BenzotriazolesCompound 17h showed comparable activity to Ciprofloxacin against Staphylococcus aureusUnsubstituted and substituted benzotriazoles
Antiparasitic Activity Against Trypanosoma cruziN-benzenesulfonylbenzotriazole exhibited >95% mortality in trypomastigotes at 50 µg/mLN-benzenesulfonylbenzotriazole derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline

  • Structural Features : Replaces the benzotriazole group with a pyrazole ring substituted with 4-chlorophenyl and phenyl groups.
  • Key Properties : Exhibits anti-inflammatory activity comparable to diclofenac sodium and celecoxib (COX-2 inhibitor). The pyrazole core enhances target selectivity, while the trifluoromethyl groups improve bioavailability .
  • Applications: Investigated as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Schreiner’s Urea Catalyst (N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]urea)

  • Structural Features : Utilizes a urea bridge instead of a benzotriazole-methyl group, connecting two 3,5-bis(trifluoromethyl)aniline units.
  • Key Properties: Acts as a hydrogen-bonding organocatalyst. The trifluoromethyl groups increase acidity, enhancing catalytic efficiency in asymmetric synthesis.
  • Applications : Widely used in enantioselective reactions (e.g., aldol condensations) due to its robustness and recyclability .

Aprepitant-Related Triazolone Derivatives

  • Structural Features: Incorporates a morpholino-triazolone scaffold with 3,5-bis(trifluoromethyl)phenyl groups.
  • Key Properties : Functions as a neurokinin-1 (NK1) receptor antagonist. The trifluoromethyl groups improve blood-brain barrier penetration.
  • Applications : Reference standard for pharmaceuticals targeting chemotherapy-induced nausea .

Data Table: Comparative Analysis

Compound Name Structural Features Key Properties Applications References
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline Benzotriazole-methyl + trifluoromethyl aniline High lipophilicity, potential photostability Organic synthesis intermediate
N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline Pyrazole core + trifluoromethyl aniline Anti-inflammatory (COX-2 inhibition) NSAID candidate
Schreiner’s Urea Catalyst Urea bridge + trifluoromethyl aniline Hydrogen-bonding catalysis, high acidity Asymmetric organocatalysis
Aprepitant-Related Triazolone Morpholino-triazolone + trifluoromethyl groups NK1 receptor antagonism Antiemetic pharmaceuticals

Research Findings and Functional Insights

  • Electronic Effects : The 3,5-bis(trifluoromethyl)aniline moiety consistently enhances electron-withdrawing properties across analogs, stabilizing reactive intermediates in catalysis or drug-receptor interactions .
  • Biological Activity : Pyrazole and triazolone derivatives demonstrate that nitrogen-rich heterocycles paired with trifluoromethyl groups improve target binding (e.g., COX-2 or NK1 receptors) .
  • Synthetic Utility : Schreiner’s urea and benzotriazole-containing compounds underscore the role of fluorine in tuning solubility and reactivity for industrial applications .

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